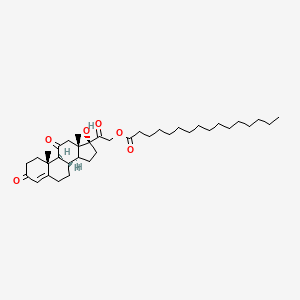
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide is a complex organic compound that features a combination of aromatic rings, azo groups, and sulfonamide functionalities. Compounds with such structures are often used in various industrial and scientific applications, including dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-N-(2-tolyl)-3-naphthamide under controlled pH conditions to form the azo compound.
Sulfonamide Formation: Finally, the N-methylsulfamoyl group is introduced through a sulfonamide formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active metabolites that interact with biological molecules, leading to various effects. The sulfonamide group may also play a role in its biological activity by mimicking natural substrates of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Dichloro-4-sulfamoylphenylazo)-2-hydroxy-3-naphthamide
- 1-(2,5-Dichloro-4-(N-ethylsulfamoyl)phenylazo)-2-hydroxy-3-naphthamide
Uniqueness
1-(2,5-Dichloro-4-(N-methylsulfamoyl)phenylazo)-2-hydroxy-N-(2-tolyl)-3-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methylsulfamoyl group differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
85776-13-2 |
|---|---|
Molekularformel |
C25H20Cl2N4O4S |
Molekulargewicht |
543.4 g/mol |
IUPAC-Name |
4-[[2,5-dichloro-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20Cl2N4O4S/c1-14-7-3-6-10-20(14)29-25(33)17-11-15-8-4-5-9-16(15)23(24(17)32)31-30-21-12-19(27)22(13-18(21)26)36(34,35)28-2/h3-13,28,32H,1-2H3,(H,29,33) |
InChI-Schlüssel |
YCYYIMYGRULBKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4Cl)S(=O)(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
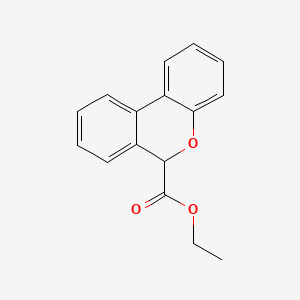

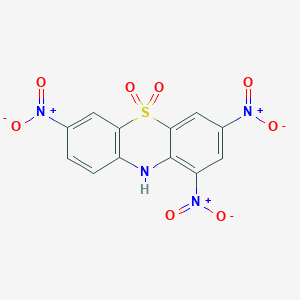
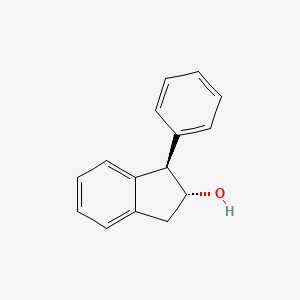

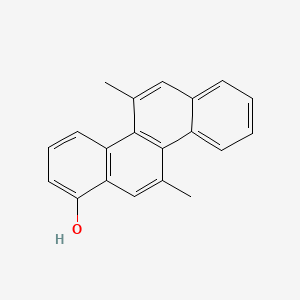

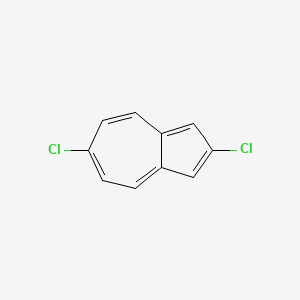
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
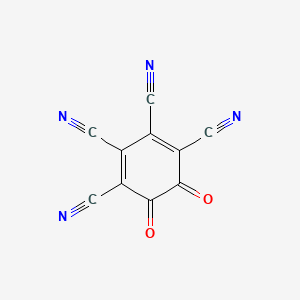
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
